![molecular formula C22H25FN4O2S2 B2505296 3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252815-75-0](/img/structure/B2505296.png)
3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H25FN4O2S2 and its molecular weight is 460.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a piperazine ring, which is a common feature in many drugs and is known to interact with a variety of receptors in the body, including dopamine and serotonin receptors . The presence of a fluorophenyl group might also suggest potential interactions with other types of receptors or enzymes.
Biological Activity
Structure
The compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a bicyclic structure known for its diverse biological activities. It includes:
- Thieno ring: Contributes to the compound's reactivity and interaction with biological targets.
- Pyrimidinone moiety: Often associated with nucleic acid interactions.
- Piperazine group: Known for enhancing binding affinity to various receptors.
Molecular Formula
The molecular formula of this compound is C20H24FN3O2S.
Research indicates that compounds similar to this one often interact with G protein-coupled receptors (GPCRs), which play critical roles in cell signaling. The piperazine component may enhance the affinity towards dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders .
Pharmacological Studies
- Antipsychotic Activity : Preliminary studies suggest that derivatives of this compound may exhibit antipsychotic properties through modulation of dopaminergic pathways. The presence of the fluorophenyl group is hypothesized to enhance receptor binding .
- Antitumor Effects : Some studies have indicated that thieno[3,2-d]pyrimidine derivatives possess cytotoxic effects against various cancer cell lines. This activity could be attributed to their ability to inhibit specific kinases involved in tumor growth .
- Antimicrobial Properties : There are indications that compounds with similar structures demonstrate antimicrobial activity, potentially making them candidates for further development as antibacterial or antifungal agents.
Case Studies
- Study on Antipsychotic Effects : A recent study evaluated the effects of a related compound on animal models of schizophrenia. Results showed significant improvement in symptoms, supporting the hypothesis that modifications to the piperazine structure can enhance efficacy against psychotic disorders .
- Antitumor Activity Assessment : In vitro assays revealed that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis, highlighting its potential as an anticancer agent .
Comparative Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antipsychotic | Piperazine derivatives | Reduced symptoms in animal models |
Antitumor | Thieno derivatives | Induced apoptosis in cancer cells |
Antimicrobial | Similar thieno compounds | Inhibition of bacterial growth |
Mechanistic Insights
Mechanism | Description |
---|---|
GPCR Modulation | Interaction with dopamine/serotonin receptors |
Kinase Inhibition | Targeting specific pathways involved in cell proliferation |
Apoptosis Induction | Triggering programmed cell death in tumor cells |
Scientific Research Applications
The compound 3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its applications, synthesizing insights from diverse research findings.
Antimicrobial Activity
Research has indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The incorporation of the sulfanyl group is believed to enhance these antimicrobial effects by altering the electronic properties of the molecule, thereby increasing its interaction with microbial targets .
Anticancer Properties
Thieno[3,2-d]pyrimidine derivatives have been investigated for their anticancer potential. Studies suggest that modifications on the pyrimidine ring can lead to compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied for anticancer activity yet; however, its structural analogs show promise in this area .
Neurological Applications
The presence of the piperazine ring suggests potential applications in treating neurological disorders. Piperazine derivatives are often explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Compounds like this one may be investigated for their ability to modulate these pathways, offering therapeutic options for conditions such as depression and anxiety .
Case Study 1: Antimicrobial Evaluation
A study evaluating similar thieno[3,2-d]pyrimidine derivatives demonstrated varying degrees of antimicrobial activity against clinical isolates. The results highlighted that compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts. This suggests that structural modifications can significantly influence biological efficacy .
Case Study 2: Anticancer Screening
Another investigation focused on a series of thieno[3,2-d]pyrimidine derivatives showed promising results in inhibiting cancer cell lines. The study employed MTT assays to assess cell viability and found that specific modifications led to increased cytotoxicity against breast cancer cells. This indicates a potential pathway for developing new anticancer agents based on this scaffold .
Properties
IUPAC Name |
3-butyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2S2/c1-2-3-9-27-21(29)20-18(8-14-30-20)24-22(27)31-15-19(28)26-12-10-25(11-13-26)17-6-4-16(23)5-7-17/h4-8,14H,2-3,9-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHPEENMHQCBRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.